8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazinoindole core . The thiol group is then introduced through subsequent reactions involving thiolation agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the indole or triazine rings .
Scientific Research Applications
8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and triazine-containing molecules, such as:
- 5H-[1,2,4]triazino[5,6-b]indole derivatives
- Indole-3-acetic acid
- Indole-2-carboxylates
Uniqueness
What sets 8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol apart is its unique combination of the indole and triazine rings, along with the presence of the thiol group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
8-methyl-5-(2-phenylethyl)-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-7-8-15-14(11-12)16-17(19-18(23)21-20-16)22(15)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFPTIWZUNBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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